molecular formula C24H24O9 B1206064 Podophyllotoxin acetate CAS No. 1180-34-3

Podophyllotoxin acetate

Cat. No.: B1206064
CAS No.: 1180-34-3
M. Wt: 456.4 g/mol
InChI Key: SASVNKPCTLROPQ-NZYDNVMFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Podophyllin acetate can be synthesized through various methods. One common approach involves the selective cleavage of ring A through Schreier’s method and the modified-Schreier method . These methods involve the use of specific reagents and conditions to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of podophyllin acetate typically involves the extraction of the compound from the roots and rhizomes of Podophyllum species. The extraction process includes steps such as drying, grinding, and solvent extraction to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions: Podophyllin acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity.

Common Reagents and Conditions: Common reagents used in the reactions of podophyllin acetate include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of podophyllin acetate include various derivatives with enhanced antitumor and antiviral properties . These derivatives are often used in the development of new therapeutic agents.

Properties

1180-34-3

Molecular Formula

C24H24O9

Molecular Weight

456.4 g/mol

IUPAC Name

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate

InChI

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22-/m0/s1

InChI Key

SASVNKPCTLROPQ-NZYDNVMFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

1180-34-3

synonyms

podophyllotoxin acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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